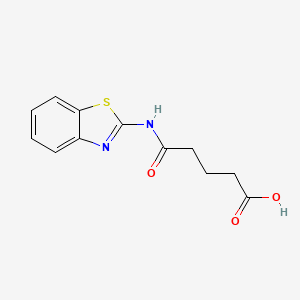

4-(Benzothiazol-2-ylcarbamoyl)-butyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. For instance, the formal acylation of the benzothiazoles can be achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Aplicaciones Científicas De Investigación

Anti-Tubercular Activity

4-(Benzothiazol-2-ylcarbamoyl)-butyric acid: has garnered attention due to its potential as an anti-tubercular agent. Recent synthetic developments have led to benzothiazole-based compounds with inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). These compounds were compared with standard reference drugs, and their better inhibition potency was observed . Further studies on structure-activity relationships and molecular docking against the target DprE1 aim to identify potent inhibitors with enhanced anti-tubercular activity.

Antibacterial Properties

In vitro antibacterial investigations have explored the efficacy of this compound against various bacterial strains. Notably, it has been tested against Escherichia coli strains (E. coli 6 and E. coli 13), Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa . Understanding its antibacterial mechanisms and potential applications in combating bacterial infections is crucial.

Synthetic Strategies

Several synthetic pathways have been employed to access benzothiazole derivatives. Notable methods include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These strategies enable the efficient synthesis of diverse analogs for further exploration.

Mecanismo De Acción

Target of Action

The primary target of 4-(Benzothiazol-2-ylcarbamoyl)-butyric acid is the enzyme Aldose Reductase . This enzyme plays a crucial role in the polyol pathway, a two-step process that converts glucose to fructose. When glucose levels are high, Aldose Reductase reduces glucose to sorbitol, which is then converted to fructose by sorbitol dehydrogenase .

Mode of Action

4-(Benzothiazol-2-ylcarbamoyl)-butyric acid interacts with Aldose Reductase, inhibiting its activity . This inhibition prevents the conversion of glucose to sorbitol, thereby disrupting the polyol pathway

Biochemical Pathways

The compound primarily affects the polyol pathway by inhibiting the action of Aldose Reductase . This pathway is particularly active when glucose levels are high, such as in individuals with diabetes. By inhibiting Aldose Reductase, 4-(Benzothiazol-2-ylcarbamoyl)-butyric acid prevents the accumulation of sorbitol, which can cause cellular damage if levels become too high .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches the target site, how long it stays in the body, and how it is eliminated .

Result of Action

The inhibition of Aldose Reductase by 4-(Benzothiazol-2-ylcarbamoyl)-butyric acid can help prevent the accumulation of sorbitol, thereby potentially preventing or mitigating cellular damage associated with high glucose levels . This could have therapeutic implications for conditions such as diabetes, where glucose control is crucial .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Benzothiazol-2-ylcarbamoyl)-butyric acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with Aldose Reductase . .

Direcciones Futuras

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity. The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Future research may focus on developing more efficient and environmentally friendly synthesis methods for benzothiazole derivatives .

Propiedades

IUPAC Name |

5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c15-10(6-3-7-11(16)17)14-12-13-8-4-1-2-5-9(8)18-12/h1-2,4-5H,3,6-7H2,(H,16,17)(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJNBVIMTRPISG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzothiazol-2-ylcarbamoyl)-butyric acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2739994.png)

![N-[1-(Benzenesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2739996.png)

![N-[Cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide](/img/structure/B2740001.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2740007.png)

![N-(4-ethylbenzyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2740009.png)

![4-(4-Chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2740011.png)

![3-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2740012.png)

![1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2740013.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(2-(trifluoromethoxy)benzoyl)piperazin-1-yl)methanone](/img/structure/B2740014.png)

![1-[(6-Hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)-(3,4,5-trimethoxyphenyl)methyl]-4-piperidinecarboxylic acid methyl ester](/img/structure/B2740015.png)